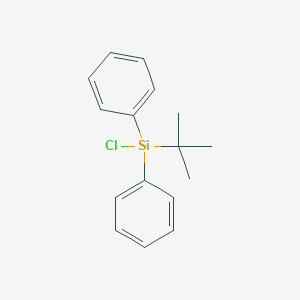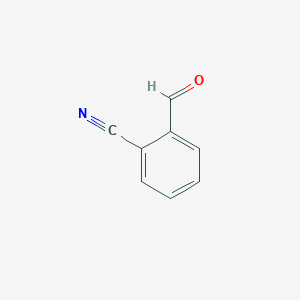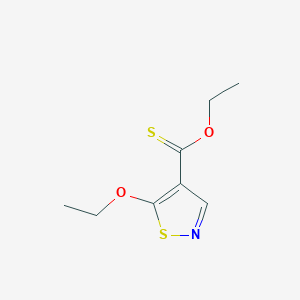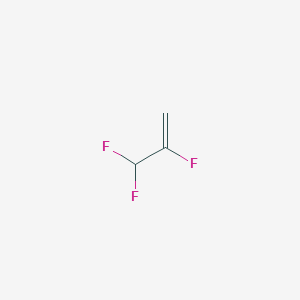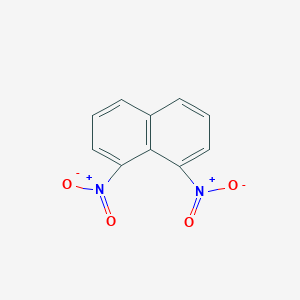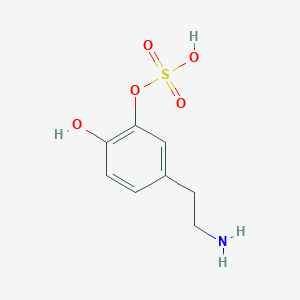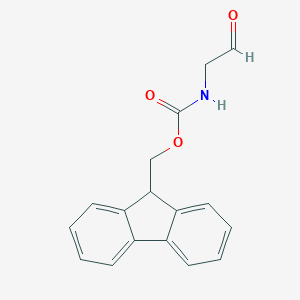
(9H-Fluoren-9-yl)methyl 2-oxoethylcarbamate
Übersicht
Beschreibung
(9H-Fluoren-9-yl)methyl 2-oxoethylcarbamate is a small molecule that has been studied for its potential applications in the fields of chemistry, biochemistry, and physiology. This molecule is a versatile building block for the synthesis of other compounds, and has been used in a variety of scientific research applications.
Wissenschaftliche Forschungsanwendungen
Peptidsynthese
(9H-Fluoren-9-yl)methyl 2-oxoethylcarbamate, allgemein bekannt als N-Fmoc-Glycylaldehyd, wird häufig in der Peptidsynthese verwendet, insbesondere in der Festphasen-Synthese . Es dient als Schutzgruppe für Aminosäuren während des Syntheseprozesses. Die Fmoc-Gruppe schützt die Aminogruppe der Peptidkette und verhindert unerwünschte Nebenreaktionen. Nachdem die Peptidkette aufgebaut ist, kann die Fmoc-Gruppe durch Behandlung mit einer starken Base oder Piperidin entfernt werden, wodurch die freie Aminogruppe für die weitere Verlängerung oder Modifikation freigelegt wird.
Analytische Chemie
Es wird in der Vorkolonnen-Derivatisierung von Aminen für die HPLC und Fluoreszenzdetektion verwendet . Diese Anwendung ist entscheidend für die Analyse komplexer biologischer Proben, bei denen eine präzise Quantifizierung von Verbindungen erforderlich ist.
Safety and Hazards
N-Fmoc glycylaldehyde is an organic compound and needs to be operated in the laboratory. Appropriate protective equipment such as gloves and goggles should be worn during use. Direct contact should be avoided because the compound may cause irritation to the skin, eyes, and respiratory tract . In addition, it should be operated in a well-ventilated place, and pay attention to fire and explosion prevention measures .
Wirkmechanismus
Target of Action
(9H-Fluoren-9-yl)methyl 2-oxoethylcarbamate, also known as N-Fmoc glycylaldehyde, is an organic compound commonly used in peptide synthesis in solid-phase synthesis . The primary target of this compound is the amino group of the peptide chain .
Mode of Action
The compound acts as a protecting group in the process of peptide synthesis . In the early stages of peptide synthesis, it can be added to the amino group of the peptide chain to protect its reactivity .
Biochemical Pathways
The compound is involved in the biochemical pathway of peptide synthesis . After the synthesis is complete, the N-Fmoc group can be removed by treatment with a strong acid such as hydrofluoric acid to obtain a pure peptide product .
Pharmacokinetics
It is known that the compound is a white solid with good solubility and is soluble in some organic solvents such as dimethyl sulfoxide (dmso) and chloroform .
Result of Action
The result of the action of this compound is the protection of the amino group of the peptide chain during peptide synthesis . This allows for the successful synthesis of the peptide without unwanted side reactions.
Action Environment
The compound is relatively stable at room temperature, but stored in the dark can extend its life . It should be operated in a well-ventilated place, and attention should be paid to fire and explosion prevention measures . The compound may cause irritation to the skin, eyes, and respiratory tract, so appropriate protective equipment such as gloves and goggles should be worn during use .
Biochemische Analyse
Biochemical Properties
The role of (9H-Fluoren-9-yl)methyl 2-oxoethylcarbamate in biochemical reactions is primarily as a protecting group in the process of peptide synthesis in solid phase synthesis . It can be added to the amino group of the peptide chain to protect its reactivity
Molecular Mechanism
The molecular mechanism of action of this compound is related to its role in peptide synthesis. It is used to protect the reactivity of the amino group of the peptide chain during the early stages of peptide synthesis . After the synthesis is complete, the this compound group can be removed by treatment with a strong acid such as hydrofluoric acid to obtain a pure peptide product .
Temporal Effects in Laboratory Settings
This compound is relatively stable at room temperature, but stored in the dark can extend its life . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is not currently available.
Eigenschaften
IUPAC Name |
9H-fluoren-9-ylmethyl N-(2-oxoethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c19-10-9-18-17(20)21-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,10,16H,9,11H2,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBTMQODRSDEGRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801347615 | |
| Record name | 9H-Fluoren-9-ylmethyl (2-oxoethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801347615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
156939-62-7 | |
| Record name | 9H-Fluoren-9-ylmethyl (2-oxoethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801347615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (9H-fluoren-9-yl)methyl N-(2-oxoethyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

